
Sodium (4-nitrophenyl)methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (4-nitrophenyl)methanesulfonate is an organic compound with the chemical formula C7H6NNaO5S. It is a white crystalline substance that is soluble in water and organic solvents. This compound is known for its stability under normal conditions and is commonly used in various chemical reactions and industrial applications .
Preparation Methods
Sodium (4-nitrophenyl)methanesulfonate can be synthesized through the reaction of (4-nitrophenyl)methanesulfonic acid with sodium hydroxide. The specific preparation method involves adding an appropriate amount of (4-nitrophenyl)methanesulfonic acid into a reaction vessel, followed by the addition of sodium hydroxide. The mixture is then stirred and maintained at a suitable reaction temperature until the desired product is obtained .
Chemical Reactions Analysis
Sodium (4-nitrophenyl)methanesulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: this compound can participate in substitution reactions, where the nitro group can be replaced by other functional groups.
Common reagents used in these reactions include sodium sulfite, methanol, and water. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Sodium (4-nitrophenyl)methanesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: This compound is utilized in biological studies to investigate its effects on different biological systems.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of sodium (4-nitrophenyl)methanesulfonate involves its ability to act as an alkylating agent. The alkyl-oxygen bonds in the compound undergo fission and react within the intracellular milieu. This reaction can lead to the modification of nucleophilic sites within biological molecules, thereby exerting its effects .
Comparison with Similar Compounds
Sodium (4-nitrophenyl)methanesulfonate can be compared with other similar compounds, such as:
- Sodium 4-nitrobenzylsulfonate
- Sodium 4-nitrobenzenemethanesulfonate
- Sodium 4-nitrobenzylsulphonate
These compounds share
Properties
CAS No. |
36639-50-6 |
|---|---|
Molecular Formula |
C7H7NNaO5S |
Molecular Weight |
240.19 g/mol |
IUPAC Name |
sodium;(4-nitrophenyl)methanesulfonate |
InChI |
InChI=1S/C7H7NO5S.Na/c9-8(10)7-3-1-6(2-4-7)5-14(11,12)13;/h1-4H,5H2,(H,11,12,13); |
InChI Key |
KBJKRRLUCCHTHG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CS(=O)(=O)[O-])[N+](=O)[O-].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)O)[N+](=O)[O-].[Na] |
Key on ui other cas no. |
36639-50-6 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

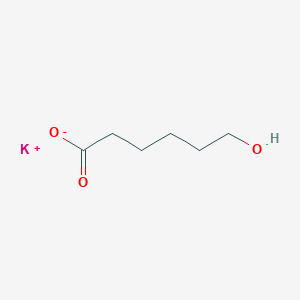
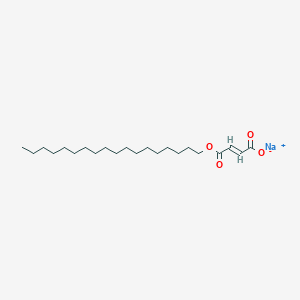
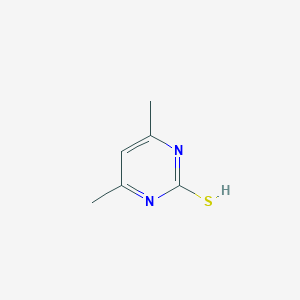
![Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate](/img/structure/B152783.png)
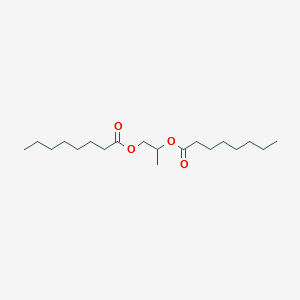
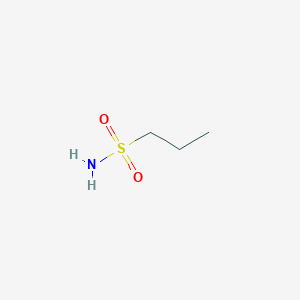
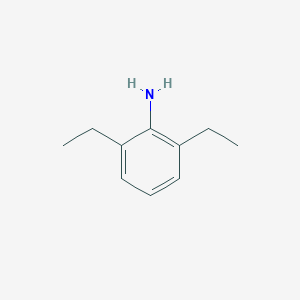
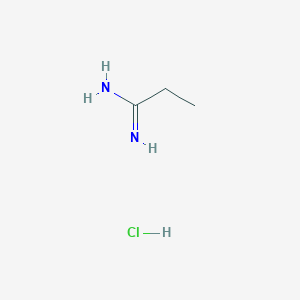
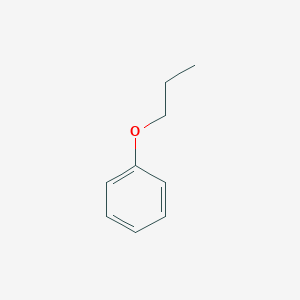
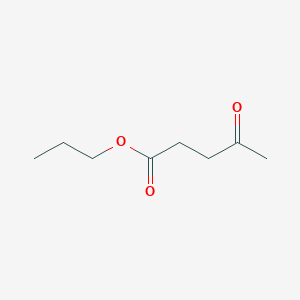
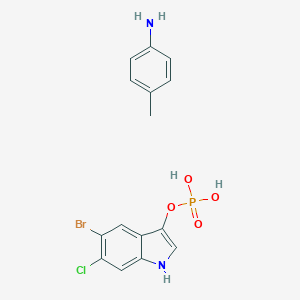
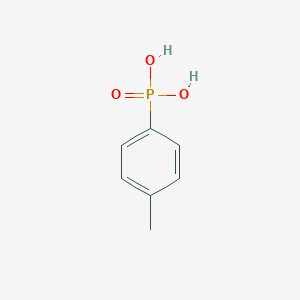
![(2S,3S)-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoro-3-methylpent-4-en-1-one](/img/structure/B152804.png)

